(E)-dec-2-enedioic acid

Catalog No.
S625596
CAS No.
37443-67-7
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-dec-2-enedioic acid

CAS Number

37443-67-7

Product Name

(E)-dec-2-enedioic acid

IUPAC Name

(E)-dec-2-enedioic acid

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14)/b7-5+

InChI Key

XUNMWLWTZWWEIE-FNORWQNLSA-N

SMILES

C(CCCC(=O)O)CCC=CC(=O)O

Canonical SMILES

C(CCCC(=O)O)CCC=CC(=O)O

Isomeric SMILES

C(CCCC(=O)O)CC/C=C/C(=O)O

2E-decenedioic acid, also known as (E)-2-decenedioic acid, is a medium-chain dicarboxylic acid found naturally in some honey and produced by the fungus Aspergillus unilateralis []. While research into its potential applications is ongoing, current areas of scientific exploration include:

Honey adulteration detection:

The presence and concentration of 2E-decenedioic acid can be a marker for the detection of adulterated honey. Honey produced by bees fed sugar syrup often has higher levels of this acid compared to honey from natural nectar sources. This research suggests that measuring 2E-decenedioic acid levels could be a potential tool for identifying adulterated honey.

Antimicrobial properties:

Some studies have investigated the potential antimicrobial properties of 2E-decenedioic acid. However, the research is preliminary and further investigation is needed to understand its potential effectiveness and mechanisms of action [].

(E)-dec-2-enedioic acid, also known as (E)-2-decenedioic acid, is a medium-chain dicarboxylic acid with the molecular formula C10H16O4C_{10}H_{16}O_{4} and a molecular weight of 200.23 g/mol. This compound is characterized by the presence of two carboxylic acid functional groups (-COOH) and a double bond between the second and third carbon atoms in its carbon chain. It occurs naturally in certain types of honey and has been identified as a product of the fungus Aspergillus unilateralis .

The compound has garnered attention due to its potential applications in food safety, particularly as a marker for detecting adulterated honey. Honey derived from sugar-fed bees tends to have elevated levels of (E)-dec-2-enedioic acid compared to honey produced from natural nectar sources .

  • The mechanism of action of 2E-decenedioic acid is not yet fully understood. However, its presence in honey suggests a potential role in the plant or fungal source, which requires further investigation [].
  • No specific information on the toxicity or hazards of 2E-decenedioic acid is currently available in scientific literature. As a carboxylic acid, it is likely to exhibit mild irritant properties. Further research is needed to determine its safety profile.
Typical of dicarboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Reduction: The double bond can be hydrogenated to form a saturated dicarboxylic acid.

These reactions are significant for synthesizing derivatives that may exhibit different physical and chemical properties, enhancing their applicability in various fields .

Preliminary studies suggest that (E)-dec-2-enedioic acid may possess antimicrobial properties, although comprehensive research is still needed to elucidate its effectiveness and mechanisms of action. Its presence in honey has been linked to potential health benefits, but more extensive studies are required to confirm these effects .

Several methods have been proposed for synthesizing (E)-dec-2-enedioic acid:

  • Oxidation of Unsaturated Fatty Acids: Starting from naturally occurring unsaturated fatty acids through controlled oxidation processes.
  • Chemical Synthesis: Utilizing multi-step organic synthesis techniques involving the introduction of carboxylic acid groups into appropriate carbon skeletons.
  • Biotechnological Methods: Employing microbial fermentation processes using specific strains such as Aspergillus unilateralis to produce the compound from simple substrates .

(E)-dec-2-enedioic acid has several notable applications:

  • Food Industry: Used as a marker for honey adulteration detection.
  • Pharmaceuticals: Potentially explored for its antimicrobial properties.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of various organic compounds and polymers.

Research into its applications is ongoing, with potential expansions into other industries based on its unique properties .

Current research on interaction studies involving (E)-dec-2-enedioic acid is limited but suggests potential interactions with various biological systems. Investigations into its antimicrobial activity indicate that it may interact with bacterial cell membranes, affecting their integrity and function. Further studies are necessary to fully understand these interactions and their implications for health and safety .

(E)-dec-2-enedioic acid shares structural similarities with several other dicarboxylic acids. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
Hexanedioic AcidC6H10O4C_6H_{10}O_4Commonly used in nylon production
Octanedioic AcidC8H14O4C_8H_{14}O_4Used in the production of polyesters
Decanedioic AcidC10H18O4C_{10}H_{18}O_4Longer chain dicarboxylic acid, used in lubricants
Undecanedioic AcidC11H20O4C_{11}H_{20}O_4Similar structure but with one additional carbon atom

Uniqueness: What sets (E)-dec-2-enedioic acid apart from these similar compounds is its specific configuration and double bond placement, which may influence its reactivity and biological activity differently than its saturated counterparts .

XLogP3

2

Wikipedia

2-decenedioic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

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